Cas no 578026-68-3 (4-4-(aminomethyl)phenylbenzoic acid hydrochloride)

4-4-(aminomethyl)phenylbenzoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride
- 4-4-(aminomethyl)phenylbenzoic acid hydrochloride
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- MDL: MFCD31560156
4-4-(aminomethyl)phenylbenzoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008244-0.5g |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95.0% | 0.5g |
$413.0 | 2025-02-19 | |
Enamine | EN300-2008244-5g |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 5g |
$1779.0 | 2023-09-16 | |
1PlusChem | 1P01EM1W-250mg |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 250mg |
$407.00 | 2023-12-16 | |
1PlusChem | 1P01EM1W-1g |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 1g |
$821.00 | 2023-12-16 | |
1PlusChem | 1P01EM1W-2.5g |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 2.5g |
$1548.00 | 2023-12-16 | |
A2B Chem LLC | AX60580-100mg |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 100mg |
$248.00 | 2023-12-30 | |
A2B Chem LLC | AX60580-500mg |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 500mg |
$541.00 | 2023-12-30 | |
1PlusChem | 1P01EM1W-100mg |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 100mg |
$303.00 | 2023-12-16 | |
1PlusChem | 1P01EM1W-10g |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 10g |
$3323.00 | 2023-12-16 | |
Aaron | AR01EMA8-50mg |
4-[4-(aminomethyl)phenyl]benzoic acid hydrochloride |
578026-68-3 | 95% | 50mg |
$211.00 | 2023-12-14 |
4-4-(aminomethyl)phenylbenzoic acid hydrochloride 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
4-4-(aminomethyl)phenylbenzoic acid hydrochlorideに関する追加情報
4-4-(Aminomethyl)phenylbenzoic Acid Hydrochloride: An Overview
4-4-(Aminomethyl)phenylbenzoic acid hydrochloride (CAS No. 578026-68-3) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(4-carboxyphenyl)methylamine hydrochloride, is a derivative of benzoic acid and features an aminomethyl group attached to a phenyl ring. Its unique structural properties make it an important intermediate in the synthesis of various pharmaceuticals and research chemicals.
The chemical structure of 4-4-(aminomethyl)phenylbenzoic acid hydrochloride consists of a benzene ring with a carboxylic acid group and an aminomethyl group. The presence of these functional groups imparts specific chemical and biological properties that are crucial for its applications. The carboxylic acid group can participate in hydrogen bonding and other intermolecular interactions, while the aminomethyl group can undergo various chemical reactions, such as acylation, alkylation, and coupling reactions.
In recent years, 4-4-(aminomethyl)phenylbenzoic acid hydrochloride has gained attention due to its potential in the development of new drugs and therapeutic agents. One notable area of research is its use as an intermediate in the synthesis of small molecules targeting specific biological pathways. For instance, studies have shown that derivatives of this compound can modulate the activity of enzymes involved in metabolic processes, making them potential candidates for treating metabolic disorders.
Additionally, 4-4-(aminomethyl)phenylbenzoic acid hydrochloride has been explored for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it could be a valuable lead compound for developing new anti-inflammatory drugs.
The solubility and stability of 4-4-(aminomethyl)phenylbenzoic acid hydrochloride are important considerations for its use in pharmaceutical formulations. It is generally soluble in water and polar organic solvents, which facilitates its handling and processing in laboratory settings. However, care must be taken to avoid exposure to strong acids or bases, as these can affect its stability and reactivity.
In terms of safety, 4-4-(aminomethyl)phenylbenzoic acid hydrochloride is classified as a non-hazardous chemical under standard laboratory conditions. However, proper handling and storage practices should be followed to ensure the safety of laboratory personnel. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling the compound.
The synthesis of 4-4-(aminomethyl)phenylbenzoic acid hydrochloride typically involves several steps. One common approach is to start with 4-bromobenzoic acid, which is then converted to the corresponding boronic acid using a Suzuki coupling reaction. The boronic acid is subsequently coupled with 4-formylbenzeneboronic acid to form 4-(4-formylphenyl)benzoic acid. Finally, reductive amination with ammonia followed by hydrochloride salt formation yields the desired product.
The versatility of 4-4-(aminomethyl)phenylbenzoic acid hydrochloride extends beyond its use as an intermediate in drug synthesis. It has also found applications in analytical chemistry as a standard reference material for chromatographic analyses. Its well-defined structure and predictable behavior make it an ideal choice for calibrating analytical instruments and validating analytical methods.
In conclusion, 4-4-(aminomethyl)phenylbenzoic acid hydrochloride (CAS No. 578026-68-3) is a multifaceted compound with significant potential in various areas of research and development. Its unique chemical properties make it a valuable tool for medicinal chemists and pharmaceutical researchers working on new drug discovery and development projects. As ongoing research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.
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